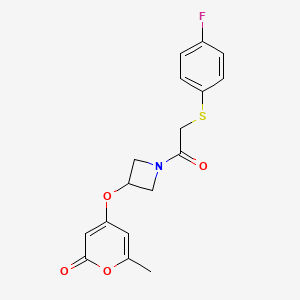
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be deduced from the name.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions of temperature and pressure.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other chemicals. This can help in understanding its reactivity and stability.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties.科学的研究の応用
Synthesis and Chemical Properties
New Synthesis Routes
Research into similar quinoline derivatives, such as N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, has led to the development of new and practical synthetic routes. These routes are notable for their high yields and purity levels, indicating a strong interest in the efficient synthesis of complex quinoline compounds for further study and potential pharmaceutical applications (Ma Wenpeng et al., 2014).
Crystal Structure Analysis
The study of salt and inclusion compounds of similar amide-containing isoquinoline derivatives has provided insights into their structural aspects, crystal structures, and fluorescence properties. This type of research is critical for understanding the physicochemical properties of new compounds, which can inform their potential applications in drug design and development (A. Karmakar et al., 2007).
Potential Biological Activities
Antifungal Agents
Derivatives of related structures have been identified as broad-spectrum antifungal agents, suggesting potential applications in treating fungal infections. The development of such compounds often involves optimizing their molecular structures for improved stability and efficacy (D. Bardiot et al., 2015).
Antitumor Activities
The synthesis and evaluation of methoxy-indolo[2,1‐a]isoquinolines and their derivatives have shown cytostatic activity in vitro against various tumor cells. These findings highlight the potential of structurally related compounds in the development of new anticancer therapies (R. Ambros et al., 1988).
Safety And Hazards
This involves understanding the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often referred to for this information.
将来の方向性
This involves predicting or suggesting further studies that can be done based on the known properties of the compound.
Please consult with a chemist or a relevant expert for detailed analysis. This is a general approach and may not apply to all compounds. Also, please note that handling chemicals should always be done following safety guidelines and under expert supervision.
特性
CAS番号 |
851404-30-3 |
|---|---|
製品名 |
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide |
分子式 |
C23H26N2O5 |
分子量 |
410.47 |
IUPAC名 |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H26N2O5/c1-4-30-17-7-5-15(6-8-17)13-21(26)24-12-11-16-14-18-19(28-2)9-10-20(29-3)22(18)25-23(16)27/h5-10,14H,4,11-13H2,1-3H3,(H,24,26)(H,25,27) |
InChIキー |
AAOZPMGRMAWYJX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



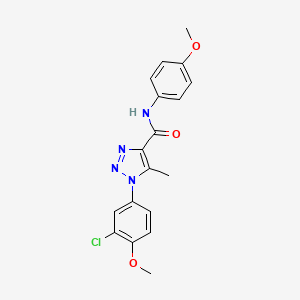
![tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2671755.png)
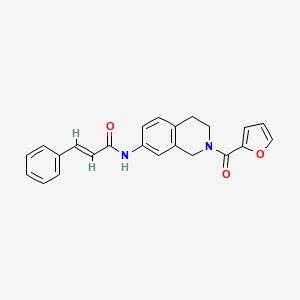
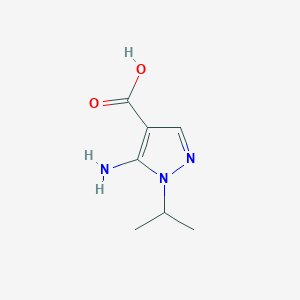
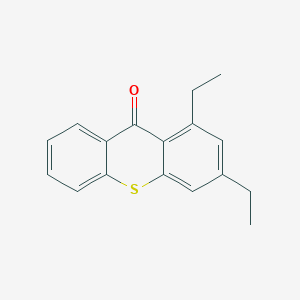
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2671760.png)
![5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-2,3-dihydro-, (2,3-dichlorophenyl)amide](/img/structure/B2671762.png)
![[2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2671763.png)
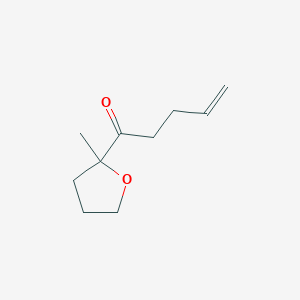
![Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether](/img/structure/B2671769.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2671770.png)
![3-benzyl-7-((3,5-difluorobenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2671772.png)
